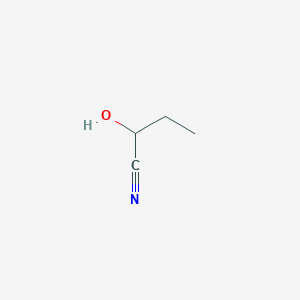
3',4'-Methylenedioxyacetanilide
概要
説明
3',4'-Methylenedioxyacetanilide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comparative Toxicities and Analgesic Activities
A study compared the toxicities and analgesic activities of various monomethylated analogues of 4'-hydroxyacetanilide (acetaminophen), including compounds structurally related to 3',4'-Methylenedioxyacetanilide. The research found that analogues like 4'-hydroxy-N-methylacetanilide displayed no cytotoxic effects on hepatic tissue in mice, contrasting with the hepatotoxic effects of similar compounds. This research contributes to understanding the toxicological profile and analgesic potential of this compound derivatives (Harvison, Forte, & Nelson, 1986).
Metabolic Pathways and Drug Interaction Studies
Research on the metabolism of acetanilide-4-2H to 4-hydroxyacetanilide-3-2H during liver microsomal preparations elucidates the metabolic pathways and effects of drug interactions. This is relevant for understanding how this compound and similar compounds are processed in the body, including the impact of drug induction on metabolic pathways (Daly, Jerina, Farnsworth, & Guroff, 1969).
Protein Interaction and Hepatotoxicity Studies
Investigations into the interaction of compounds like this compound with liver proteins offer insights into mechanisms of drug-induced hepatotoxicity. For instance, studies comparing acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide, in mouse liver proteins have helped discern critical factors for hepatocyte survival, which can be applied to understand the effects of this compound (Myers et al., 1995).
Cytochrome P450 Interactions
Studies on how 3'-Hydroxyacetanilide, an analogue of this compound, interacts with cytochrome P450 2E1 provide important insights into drug metabolism and potential toxicity mechanisms. Such research is crucial for understanding how similar compounds might interact with liver enzymes and affect liver function (Halmes et al., 1998).
Metabolite Analysis
Research into the formation of thiomethyl metabolites from phenacetin and acetaminophen in dogs and humans helps in understanding the metabolic products of similar compounds like this compound. This knowledge is crucial for assessing the potential impacts of metabolites on health and for developing safer drug formulations (Klutch et al., 1978).
Binding Orientation Studies
Investigations into the binding orientations of 4'-hydroxyacetanilide (acetaminophen) to cytochrome P450 isoforms illuminate the molecular interactions of similar compounds like this compound. Understanding these interactions is key to predicting drug behavior and potential side effects (Myers, Thummel, Kalhorn, & Nelson, 1994).
作用機序
3’,4’-Methylenedioxyacetanilide, also known as N-(1,3-Benzodioxol-5-yl)acetamide, is a chemical compound with the molecular formula C9H9NO3
Pharmacokinetics
It’s known that the compound undergoes o-demethylenation to form 3,4-dihydroxymethamphetamine (hhma), which is then o-methylated to form 4-hydroxy-3-methoxymethamphetamine (hmma) . These reactions are regulated by CYP2D6 and catechol-O-methyltransferase (COMT), respectively .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCDOZYDURWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156669 | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-19-1 | |
| Record name | N-1,3-Benzodioxol-5-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13067-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2H-1,3-Benzodioxol-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














